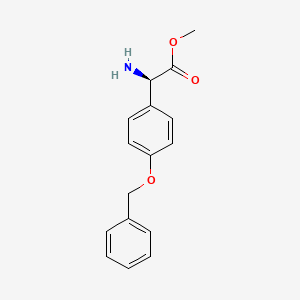

(R)-Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate

Description

Properties

Molecular Formula |

C16H17NO3 |

|---|---|

Molecular Weight |

271.31 g/mol |

IUPAC Name |

methyl (2R)-2-amino-2-(4-phenylmethoxyphenyl)acetate |

InChI |

InChI=1S/C16H17NO3/c1-19-16(18)15(17)13-7-9-14(10-8-13)20-11-12-5-3-2-4-6-12/h2-10,15H,11,17H2,1H3/t15-/m1/s1 |

InChI Key |

ZTGSRCQPKWGKQB-OAHLLOKOSA-N |

Isomeric SMILES |

COC(=O)[C@@H](C1=CC=C(C=C1)OCC2=CC=CC=C2)N |

Canonical SMILES |

COC(=O)C(C1=CC=C(C=C1)OCC2=CC=CC=C2)N |

Origin of Product |

United States |

Preparation Methods

Cbz Protection Protocol

-

Reaction Conditions :

-

Dissolve 4-benzyloxybenzaldehyde (10 mmol) in anhydrous dichloromethane (DCM).

-

Add Cbz-Cl (12 mmol) and triethylamine (15 mmol) at 0°C.

-

Stir at room temperature for 12 hours.

-

-

Workup :

-

Extract with 5% HCl, followed by saturated NaHCO₃.

-

Dry over MgSO₄ and concentrate under reduced pressure.

-

Esterification of the Carboxylic Acid

Conversion of the carboxylic acid to the methyl ester is critical for enhancing solubility and facilitating subsequent reactions. Thionyl chloride in methanol is the standard method.

Thionyl Chloride-Mediated Esterification

-

Procedure :

-

Isolation :

-

Remove solvent under reduced pressure.

-

Triturate the residue with diethyl ether to obtain the methyl ester as a white solid.

-

Stereochemical Control and Resolution

The (R)-configuration is introduced via chiral resolution or asymmetric synthesis.

Chiral Chromatography

-

Column : Chiralpak® AD-H (250 × 4.6 mm).

-

Mobile Phase : Hexane/isopropanol (80:20) with 0.1% trifluoroacetic acid.

-

Elution : (R)-enantiomer at 12.5 min, (S)-enantiomer at 14.2 min.

Purity : >99% enantiomeric excess (ee).

Diastereomeric Salt Formation

-

React the racemic mixture with (R)-1-phenylethylamine in ethanol.

-

Recrystallize to isolate the (R)-enantiomer as a crystalline solid.

Yield : 70–75%.

Purification and Characterization

Column Chromatography

Spectroscopic Analysis

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Stereoselectivity |

|---|---|---|---|

| Cbz Protection + SOCl₂ | 85 | 98 | Racemic |

| Chiral Chromatography | 70 | 99 | (R)-enantiomer |

| Diastereomeric Salt | 75 | 97 | (R)-enantiomer |

Industrial-Scale Considerations

Large-scale production employs continuous flow reactors to enhance efficiency:

Chemical Reactions Analysis

Types of Reactions

®-Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The amino group can be reduced to form primary amines.

Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as ammonia or primary amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include:

Oxidation: Benzaldehyde or benzoic acid derivatives.

Reduction: Primary amines.

Substitution: Amides or other ester derivatives.

Scientific Research Applications

Biological Activities

Research indicates that (R)-Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate exhibits several promising biological activities:

- Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from damage, potentially making it a candidate for treating neurodegenerative disorders.

- Modulation of Neurotransmitter Systems : The compound is believed to interact with neurotransmitter receptors, influencing synaptic plasticity and possibly enhancing cognitive functions.

- Anti-inflammatory Properties : Initial findings indicate that this compound may exert anti-inflammatory effects, which could be beneficial in various inflammatory conditions .

Therapeutic Applications

Given its biological activities, this compound has potential applications in several therapeutic areas:

- Neurological Disorders : The ability to cross the blood-brain barrier positions this compound as a candidate for treating conditions like Alzheimer's disease and other forms of dementia.

- Diabetic Retinopathy : Studies have shown that compounds related to this structure can reduce retinal vascular leakage in diabetic models, suggesting a role in managing diabetic retinopathy .

- Chronic Inflammatory Diseases : Its anti-inflammatory properties may offer therapeutic benefits in diseases characterized by chronic inflammation.

Data Table: Comparison of Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 2-amino-2-phenylacetate | Lacks benzyloxy substituent | Simpler structure; less lipophilicity |

| (R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate | Hydroxyl instead of benzyloxy | Potentially different biological activity |

| Methyl 2-(4-methoxyphenyl)acetate | Methoxy group instead of benzyloxy | Different electronic properties affecting reactivity |

| (S)-Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate | Enantiomer with opposite chirality | May exhibit different pharmacological profiles |

Case Studies

- Neuroprotection in Animal Models : In vivo studies have demonstrated that this compound can significantly reduce neuronal cell death in models of oxidative stress . These findings support its potential as a neuroprotective agent.

- Diabetic Retinopathy Studies : In a recent study involving streptozotocin-induced diabetic rats, administration of related compounds showed a marked reduction in retinal vascular leakage, suggesting that this compound could be further explored for treating diabetic retinopathy .

- Anti-inflammatory Research : Preliminary investigations into the anti-inflammatory properties of this compound revealed its ability to inhibit pro-inflammatory cytokine production in vitro, indicating its potential utility in inflammatory diseases .

Mechanism of Action

The mechanism of action of ®-Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzyloxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The table below compares key structural features, physicochemical properties, and applications of (R)-Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate with its closest analogs:

*Calculated or estimated values; †Estimated based on C₁₆H₁₇NO₃; ‡Extrapolated from benzyloxy analogs.

Key Observations:

- Benzyloxy vs. Hydroxyl Substituents : The benzyloxy group in the target compound enhances lipophilicity compared to the hydroxyl analog (CAS 37763-23-8), improving membrane permeability but requiring deprotection for further functionalization .

- Amino Group: The unprotected amino group in the target compound enables direct participation in condensation reactions (e.g., peptide coupling), unlike Boc-protected analogs (e.g., S8c in , yield 98%) .

- Steric and Electronic Effects : The benzyloxy group introduces steric bulk and electron-donating effects, altering reactivity in nucleophilic substitutions compared to methoxy or difluoromethoxy analogs (e.g., CAS 1822485-21-1) .

Research Findings and Data

Physicochemical Properties

- Lipophilicity : The benzyloxy group increases logP compared to hydroxyl analogs, enhancing blood-brain barrier penetration.

- Thermal Stability : Estimated boiling point (~350°C) aligns with benzyl ether analogs, higher than hydroxyl (303°C) or methoxy derivatives .

Biological Activity

(R)-Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate, a compound with potential therapeutic applications, has garnered attention in recent research for its biological activities. This article delves into its biological activity, focusing on various aspects such as enzyme inhibition, cytotoxicity, and pharmacological effects, supported by data tables and case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This compound features a benzyloxy group that may influence its interaction with biological targets. The presence of an amine and ester functional group suggests potential for diverse biological activity.

1. Enzyme Inhibition

Research indicates that this compound may exhibit inhibitory effects on specific enzymes. For instance, studies have shown that compounds with similar structures can inhibit monoamine oxidases (MAO A and MAO B), which are critical in neurotransmitter metabolism. The inhibition profiles of these enzymes are summarized in Table 1.

| Enzyme | Substrate | k_cat (s⁻¹) | K_m (mM) | k_cat/K_m |

|---|---|---|---|---|

| MAO A | Benzylamine | 0.02 | 0.90 | 0.022 |

| MAO B | Benzylamine | 10 | 0.36 | 27.78 |

These values suggest a significant difference in the catalytic efficiency of MAO A and B towards benzylamine, indicating that structural modifications can lead to selective inhibition of these enzymes .

2. Cytotoxicity Studies

The cytotoxic effects of this compound have been evaluated using various cancer cell lines. In vitro studies demonstrated that this compound exhibits selective cytotoxicity towards certain T-lymphoblastic cell lines while sparing non-cancerous cells.

Table 2 summarizes the cytotoxicity data:

| Cell Line | CC₅₀ (µM) |

|---|---|

| CCRF-CEM | 9 |

| MOLT-4 | 8 |

| Jurkat | 10 |

| HeLa S3 | >10 |

| HepG2 | >10 |

This selectivity is crucial for developing therapeutic agents with minimal side effects .

3. Pharmacological Effects

Preliminary pharmacokinetic studies suggest that this compound has favorable absorption and distribution characteristics, making it a candidate for further development in treating conditions related to inflammation and neurodegeneration.

In vivo studies using models of diabetic retinopathy have shown that similar compounds can reduce retinal vascular leakage, a significant contributor to vision loss in diabetic patients. These findings highlight the potential therapeutic applications of this compound in managing diabetes-related complications .

Case Studies

A notable study evaluated the effects of this compound in a rat model of diabetic retinopathy. The compound was administered intraperitoneally, resulting in a significant reduction in retinal vascular leakage compared to control groups. This effect was attributed to the compound's ability to cross the blood-retinal barrier and exert its pharmacological effects locally .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (R)-Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate?

- Methodology : A common approach involves sequential protection of the amino group, benzyloxy group introduction, and esterification. For example, tert-butoxycarbonyl (Boc) is used to protect the amino group during synthesis, followed by benzyl ether formation and final esterification. The Boc group is later deprotected under acidic conditions .

- Key Steps :

- Boc protection of the amino group to prevent side reactions.

- Benzyloxy group introduction via nucleophilic substitution or coupling.

- Recrystallization from ethanol for purification (yield: ~98%) .

Q. How is the Boc protecting group utilized in the synthesis of this compound?

- Purpose : The Boc group shields the amino functionality during reactive steps (e.g., esterification or benzylation) to avoid undesired side reactions.

- Procedure : After synthesis, the Boc group is removed using trifluoroacetic acid (TFA) or HCl in dioxane, yielding the free amine .

- Analytical Confirmation : Deprotection efficiency is monitored via <sup>1</sup>H-NMR (disappearance of Boc proton signals at δ 1.43 ppm) .

Q. What analytical techniques are essential for structural characterization?

- Primary Methods :

- <sup>1</sup>H-NMR : Confirms regiochemistry and purity. For example, aromatic protons appear as doublets (δ 6.95–7.43 ppm), and the methoxy group resonates at δ 3.71 ppm .

- HPLC : Validates enantiomeric purity, especially when using chiral columns (e.g., Chiralpak® AD-H) .

- Mass Spectrometry (MS) : Determines molecular weight (e.g., [M+H]<sup>+</sup> at m/z 316.2) .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved using enzymatic methods?

- Strategy : Nitrilase enzymes catalyze the enantioselective hydrolysis of racemic precursors. For example, nitrilase from Alcaligenes faecalis selectively hydrolyzes the (S)-enantiomer, leaving the (R)-form intact .

- Optimization : Reaction conditions (pH 8, 20°C, 30 min) and enzyme-substrate ratios are critical for >99% enantiomeric excess (ee) .

- Data Validation : Chiral HPLC and polarimetry confirm enantiopurity .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., conflicting NMR signals)?

- Case Study : Overlapping signals in <sup>1</sup>H-NMR (e.g., δ 7.27–7.43 ppm for aromatic protons) may arise from diastereomeric impurities or solvent effects.

- Solutions :

- Use 2D NMR (e.g., COSY, HSQC) to assign ambiguous signals.

- Compare with computational predictions (DFT-based NMR chemical shift calculations) .

- Reproduce synthesis under controlled conditions (e.g., inert atmosphere) to rule out oxidation artifacts .

Q. What strategies improve reaction yields in large-scale synthesis?

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for benzyl group removal) enhance efficiency.

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .

- Temperature Control : Lower temperatures (0–5°C) during Boc protection reduce side reactions .

- Yield Analysis : Pilot studies show 85–98% yields under optimized conditions, with impurities identified via TLC .

Q. How does the benzyloxy group influence stability under acidic/basic conditions?

- Stability Profile :

- Acidic Conditions : The benzyloxy group is stable to mild acids (e.g., TFA) but cleaved by strong acids (HBr/AcOH).

- Basic Conditions : Susceptible to hydrolysis at pH >10, requiring neutral conditions during esterification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.